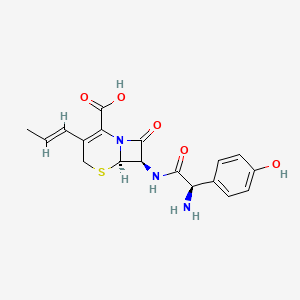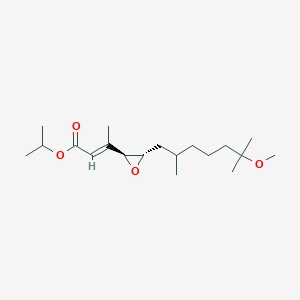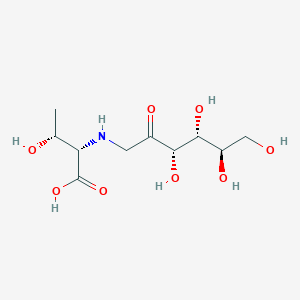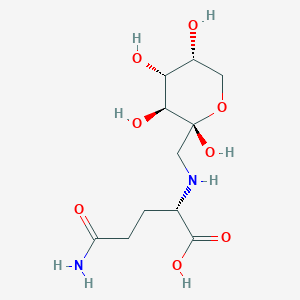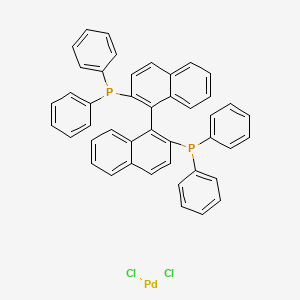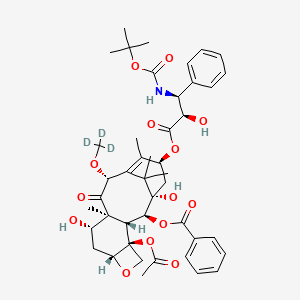
10-Methyl Docetaxel-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methyl Docetaxel-D3 is a synthetic compound that belongs to the taxane family of drugs. It is a potent anticancer agent that has been extensively studied for its therapeutic potential in various types of cancers.
Mechanism Of Action
10-Methyl Docetaxel-D3 exerts its anticancer effects by binding to microtubules, which are essential for cell division. It stabilizes microtubules, preventing their depolymerization and causing cell cycle arrest and apoptosis. It also inhibits the activity of P-glycoprotein, a protein that is responsible for drug resistance in cancer cells.
Biochemical And Physiological Effects
10-Methyl Docetaxel-D3 has been shown to have several biochemical and physiological effects. It causes cell cycle arrest at the G2/M phase, leading to apoptosis. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Advantages And Limitations For Lab Experiments
10-Methyl Docetaxel-D3 has several advantages for lab experiments. It is a potent anticancer agent that has been extensively studied, making it a well-established research tool. It is also relatively easy to synthesize, allowing for large-scale production. However, it has some limitations, including its high toxicity, which can make it difficult to work with in the lab.
Future Directions
There are several future directions for research on 10-Methyl Docetaxel-D3. One area of research is the development of combination therapies that include 10-Methyl Docetaxel-D3. Another area of research is the development of new formulations of the drug that can improve its efficacy and reduce its toxicity. Finally, there is a need for further research on the mechanism of action of 10-Methyl Docetaxel-D3, which could lead to the development of new anticancer agents.
Synthesis Methods
The synthesis of 10-Methyl Docetaxel-D3 involves several steps, including the condensation of 10-deacetyl baccatin III with 3-phenylisoserine methyl ester, followed by the selective reduction of the C-13 keto group to form the corresponding alcohol. The final step involves the introduction of a deuterium atom at the C-3 position of the phenylisoserine methyl ester using deuterated methanol.
Scientific Research Applications
10-Methyl Docetaxel-D3 has been extensively studied for its anticancer properties. It has been shown to be effective against a wide range of cancers, including breast, lung, prostate, ovarian, and gastric cancers. In addition, it has been found to be effective against multidrug-resistant cancers, making it a promising candidate for combination therapy.
properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-12-(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H55NO14/c1-23-27(56-38(51)32(48)31(25-16-12-10-13-17-25)45-39(52)59-40(3,4)5)21-44(53)36(57-37(50)26-18-14-11-15-19-26)34-42(8,35(49)33(54-9)30(23)41(44,6)7)28(47)20-29-43(34,22-55-29)58-24(2)46/h10-19,27-29,31-34,36,47-48,53H,20-22H2,1-9H3,(H,45,52)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1/i9D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXAADKMZIJIMH-HXAYTVANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@@H]1C2=C([C@H](C[C@](C2(C)C)([C@H]([C@H]3[C@](C1=O)([C@H](C[C@@H]4[C@]3(CO4)OC(=O)C)O)C)OC(=O)C5=CC=CC=C5)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H55NO14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Methyl Docetaxel-D3 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

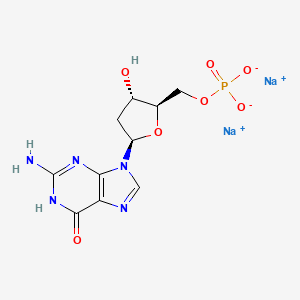

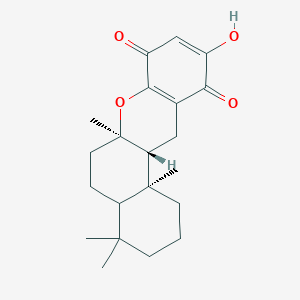
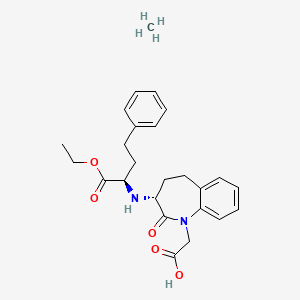

![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1142122.png)
